
(2-Fluoro-3-methylphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9FO It is a derivative of acetaldehyde, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-methylphenyl)acetaldehyde typically involves the introduction of the fluorine and methyl groups onto the phenyl ring followed by the formation of the acetaldehyde moiety. One common method is the Friedel-Crafts alkylation reaction, where a fluorobenzene derivative is alkylated with a methyl group using a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the fluorine and methyl groups in a controlled manner .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: (2-Fluoro-3-methylphenyl)acetic acid.
Reduction: (2-Fluoro-3-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-3-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
- (2-Fluoro-4-methylphenyl)acetaldehyde
- (3-Fluoro-2-methylphenyl)acetaldehyde
- (2-Fluoro-5-methylphenyl)acetaldehyde
Comparison: (2-Fluoro-3-methylphenyl)acetaldehyde is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The electronic and steric effects imparted by these substituents can lead to differences in reaction pathways and product distributions .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-(2-fluoro-3-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9FO/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4,6H,5H2,1H3 |
InChI Key |
OIRORQTYJPXRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


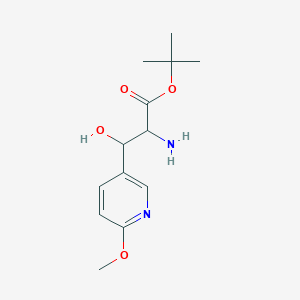
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
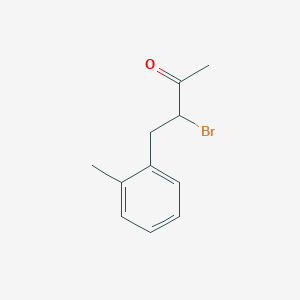
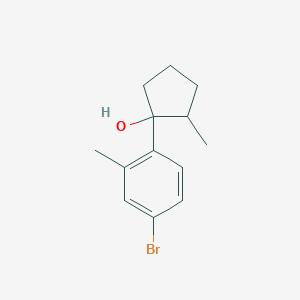
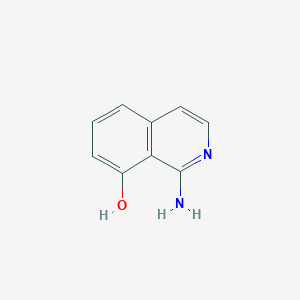

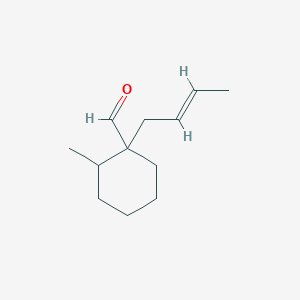
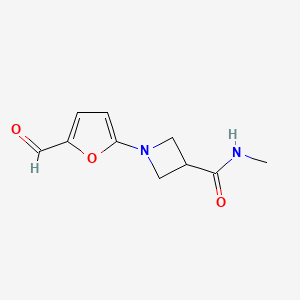
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

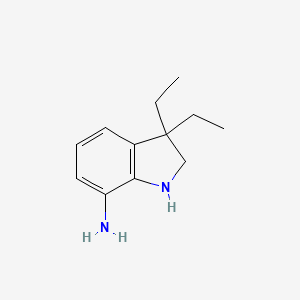
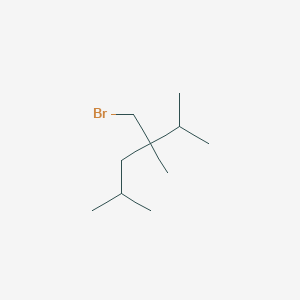
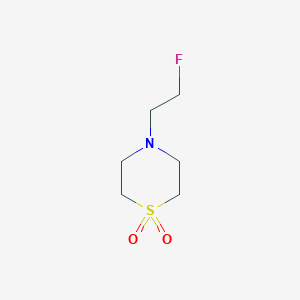
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
